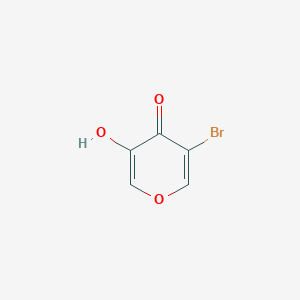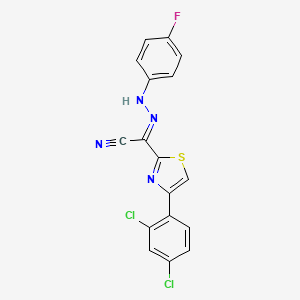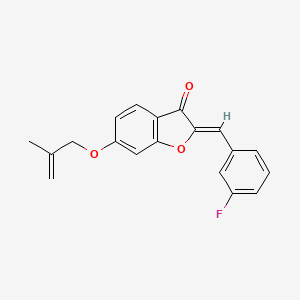
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride is a useful research compound. Its molecular formula is C8H14ClN3S2 and its molecular weight is 251.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular and Antifungal Activity
2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole derivatives have been explored for their potential antitubercular and antifungal activities. Studies have demonstrated that certain derivatives within this chemical class display significant activity against tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and characterized using various techniques like IR, NMR, and single-crystal X-ray data. These methods provide valuable insights into the molecular and crystalline structure, which is crucial for understanding their biological activities and potential applications (Dani et al., 2013).
Role in Conformational Properties
Research has also focused on the compound's role in influencing the conformational properties of related molecular species. For instance, studies have examined the impact of intramolecular hydrogen bonding within the thiadiazol-pyrrolidin-2-ol group on the molecule's stability and behavior (Laurella & Erben, 2016).
Anticancer Activity
In addition to antimicrobial properties, some derivatives of this compound have shown promising anticancer activities. These derivatives have been tested against various cancer cell lines, exhibiting significant inhibitory effects. The compound's potential as an anticancer agent opens avenues for further research in oncology (Abouzied et al., 2022).
Anti-Inflammatory and Analgesic Potential
The compound's derivatives have been evaluated for their anti-inflammatory and analgesic activities. Certain derivatives showed potent activity compared to standard drugs, indicating their potential use in treating inflammation and pain (Kothamunireddy & Galla, 2021).
Chemical Synthesis Methods
Studies have also delved into the methods of synthesizing thiadiazole derivatives, exploring various chemical pathways and conditions to optimize the synthesis process. This research is fundamental for the large-scale production and practical application of these compounds (Takikawa et al., 1985).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of various thiadiazole derivatives, including this compound, have been extensively studied. These derivatives have shown significant activity against various pathogens and cancer cells, highlighting their potential as therapeutic agents (Qin et al., 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride involves the reaction of 2-methyl-5-mercapto-1,3,4-thiadiazole with pyrrolidine and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-methyl-5-mercapto-1,3,4-thiadiazole", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-5-mercapto-1,3,4-thiadiazole is reacted with pyrrolidine in the presence of a suitable solvent and a base to form 2-methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole.", "Step 2: The resulting product from step 1 is then quaternized with hydrochloric acid to form 2-Methyl-5-((pyrrolidin-2-ylmethyl)thio)-1,3,4-thiadiazole dihydrochloride." ] } | |
CAS No. |
2219378-69-3 |
Molecular Formula |
C8H14ClN3S2 |
Molecular Weight |
251.8 g/mol |
IUPAC Name |
2-methyl-5-(pyrrolidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3S2.ClH/c1-6-10-11-8(13-6)12-5-7-3-2-4-9-7;/h7,9H,2-5H2,1H3;1H |
InChI Key |
SWXGANVIGRZSAQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC2CCCN2.Cl.Cl |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCN2.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)


![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2372888.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)


